Superior Serum Stability: Anserine Exhibits 2.5-Fold Higher Systemic Exposure than Carnosine
In a direct head-to-head pharmacokinetic study in humans, anserine demonstrated 2.5-fold higher plasma area under the curve (AUC) compared to carnosine when co-ingested, indicating significantly greater systemic bioavailability [1]. Molecular modeling studies further revealed a lower interaction energy of anserine with the degrading enzyme serum carnosinase-1 (CN1), confirming a mechanistic basis for its enhanced stability [2].
| Evidence Dimension | Systemic bioavailability (plasma AUC fold-change) |
|---|---|
| Target Compound Data | AUC increased 2.5-fold (when co-ingested with carnosine) |
| Comparator Or Baseline | Carnosine alone (AUC baseline = 1.0) |
| Quantified Difference | 2.5-fold higher AUC |
| Conditions | Human healthy volunteers; oral ingestion of anserine + carnosine vs. carnosine alone; LC-MS/MS plasma analysis |
Why This Matters
Higher systemic exposure directly translates to greater potential for physiological effect at equivalent oral doses, making anserine more cost-effective and scientifically reliable for human intervention studies.
- [1] IRIS Institutional Research Information System. (2022). In vitro and in vivo bioavailability of anserine and carnosine. View Source
- [2] Everaert, I., Baron, G., Barbaresi, S., Gilardoni, E., Coppa, C., Carini, M., ... & Regazzoni, L. (2019). Development and validation of a sensitive LC–MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study. Amino Acids, 51(1), 103-114. View Source
